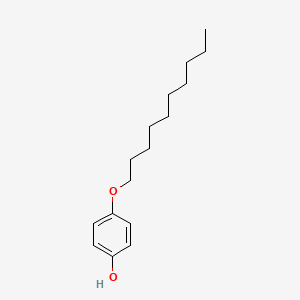
p-Decyloxyphenol
描述
p-Decyloxyphenol is a chemical compound that is part of a broader class of organic materials known for their electrochromic properties and potential applications in various electronic devices. The compound features a decyloxy group attached to a phenol structure, which can be further modified to create various polymers with desirable electronic properties.
Synthesis Analysis
The synthesis of compounds related to p-Decyloxyphenol, such as decyloxyphenylquinoxaline-based monomers, involves the Stille coupling reaction. This method allows for the creation of donor-acceptor electroactive monomers, which can then be electropolymerized to form conducting polymers with high switching stability and fast response speeds . Similarly, cyano-substituted poly(2,5-dialkoxy-p-phenylene vinylene)s, which include decyloxy as one of the alkoxy groups, are synthesized using the Knoevenagel-type condensation method .
Molecular Structure Analysis
The molecular structure of p-Decyloxyphenol derivatives is crucial for their electronic properties. For instance, the introduction of decyloxy groups into quinoxaline-based polymers affects the electronic band-gap and the color of the neutral state of the polymer . In cyano-substituted poly(2,5-dialkoxy-p-phenylene vinylene)s, the presence of alkoxy side chains, including decyloxy, influences the coplanarity and stacking of the main chains, which in turn affects the optical properties .
Chemical Reactions Analysis
The chemical reactions involving p-Decyloxyphenol derivatives are primarily focused on their polymerization and the subsequent doping processes. The electropolymerization technique is used to deposit the synthesized monomers onto an electrode surface, creating polymers that can undergo n- and p-doping processes . These reactions are essential for the electrochromic behavior of the materials.
Physical and Chemical Properties Analysis
The physical and chemical properties of p-Decyloxyphenol derivatives are characterized using various analytical techniques. Nuclear magnetic resonance (NMR), mass spectrometry (MS), scanning electron microscopy (SEM), cyclic voltammetry (CV), ultraviolet-visible absorption spectrometry (UV-Vis), and spectro-electrochemical measurements are used to characterize the synthesized materials . These properties include thermal stability, adsorption characteristics, and photocatalytic activities under visible light irradiation . The polymers' optical and electrochemical properties are also influenced by the molecular structure, as seen in the strong dichroism in UV-vis absorption and photoluminescence of poly(1,10-phenanthroline-3,8-diyl) and its derivatives .
科学研究应用
Electrochromic Polymers
Research conducted by Xu et al. (2016) focuses on the synthesis of novel decyloxyphenylquinoxaline-based donor-acceptor electroactive monomers and their corresponding polymers, highlighting the applications in electrochromic devices. These polymers show promising electrochemical properties, including high switching stability and fast response speed, which are crucial for the development of advanced electrochromic materials used in smart windows, displays, and other applications where controlled light transmission is required. The study demonstrates the potential of decyloxyphenyl derivatives in enhancing the performance of electrochromic polymers (Xu et al., 2016).
Environmental Implications
Another area of research involves understanding the environmental impact of polybrominated diphenyl ethers (PBDEs), which are structurally related to p-Decyloxyphenol. Studies by Ross et al. (2009) and Söderstrom et al. (2004) have explored the presence and behavior of PBDEs in marine environments and their photolytic debromination, respectively. These studies shed light on the persistence and transformation of such compounds in nature, offering insights into the environmental fate of structurally related compounds like p-Decyloxyphenol. Knowledge gained from these studies can inform efforts to manage the environmental footprint of p-Decyloxyphenol and similar compounds (Ross et al., 2009); (Söderstrom et al., 2004).
Implications for Health and Safety
The research on PBDEs, including their role as endocrine disruptors and their presence in human and environmental samples, as discussed in papers by Schecter et al. (2003) and Shaw & Kannan (2009), may offer parallel considerations for the safety and handling of p-Decyloxyphenol in research and industrial settings. Understanding the bioaccumulation and toxic potential of related compounds can guide the safe use and disposal of p-Decyloxyphenol to mitigate any potential health risks (Schecter et al., 2003); (Shaw & Kannan, 2009).
安全和危害
属性
IUPAC Name |
4-decoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O2/c1-2-3-4-5-6-7-8-9-14-18-16-12-10-15(17)11-13-16/h10-13,17H,2-9,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWHKQJPPILAVDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70394483 | |
| Record name | p-Decyloxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70394483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
p-Decyloxyphenol | |
CAS RN |
35108-00-0 | |
| Record name | p-Decyloxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70394483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



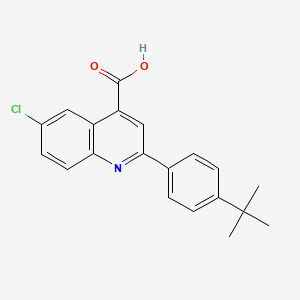








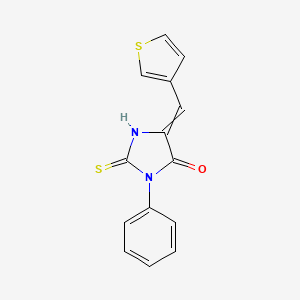
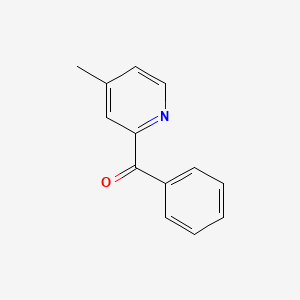
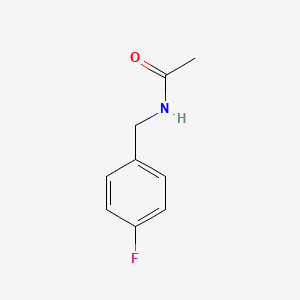

![Imidazo[1,2-a]pyrimidin-2-ylmethanamine](/img/structure/B1306885.png)